molecular formula C22H23BO2 B13594233 4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B13594233
M. Wt: 330.2 g/mol
InChI Key: XVZFWLDDSWZEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a naphthalene ring substituted with a phenyl group and a boronic ester moiety, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a naphthalene derivative with a boronic ester precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation.

    Substituted Naphthalenes: Formed through nucleophilic substitution.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Materials Science: Employed in the preparation of advanced materials, such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Catalysis: Used in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura cross-coupling, the boronate complex undergoes transmetalation with a palladium species, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(4-biphenyl)-1,3,2-dioxaborolane: A structurally similar compound with a biphenyl group instead of a naphthalene group.

    2-Naphthylboronic Acid: Another naphthalene-based boronic acid used in organic synthesis.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions

Properties

Molecular Formula

C22H23BO2

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-18-13-9-8-12-17(18)14-19(20)16-10-6-5-7-11-16/h5-15H,1-4H3

InChI Key

XVZFWLDDSWZEGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.